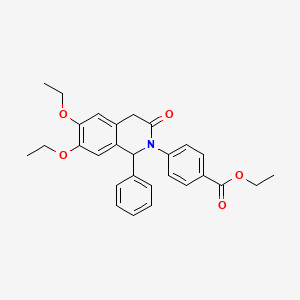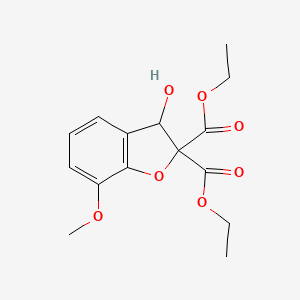![molecular formula C23H17BrClN3O2 B15028696 N-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B15028696.png)
N-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core, which involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent.
Amidation: The final step involves the formation of the amide bond, typically achieved through the reaction of the amine with an acid chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N-(3-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-BROMO-2-CHLOROPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE
- N-(4-BROMO-2-CHLOROPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE
Uniqueness
N-(3-BROMOPHENYL)-3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C23H17BrClN3O2 |
|---|---|
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C23H17BrClN3O2/c24-16-4-3-5-18(14-16)26-21(29)12-13-28-23(30)20-7-2-1-6-19(20)22(27-28)15-8-10-17(25)11-9-15/h1-11,14H,12-13H2,(H,26,29) |
InChI-Schlüssel |
CCPZDUJQEGQURF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCC(=O)NC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide](/img/structure/B15028634.png)
![methyl (4Z)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028635.png)
![(5E)-3-(2-chlorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B15028642.png)


![1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B15028663.png)
![5-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B15028670.png)
![benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028677.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15028688.png)
![isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028690.png)
![Diethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15028697.png)
![2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15028707.png)
![2-methylpropyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028717.png)
